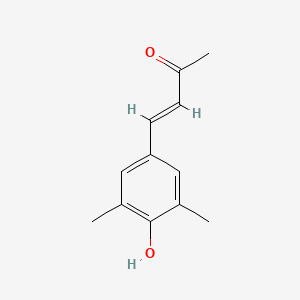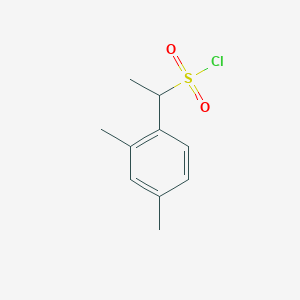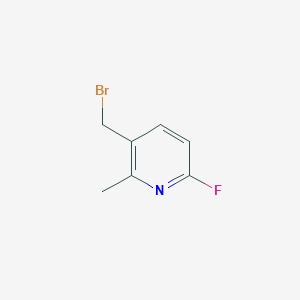
3-(Bromomethyl)-6-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6-fluoro-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-fluoro-2-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-fluoro-2-picoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of alternative solvents and catalysts that minimize hazardous by-products and improve yield can be explored. The choice of starting materials and reaction conditions can also be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or THF.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
3-(Bromomethyl)-6-fluoro-2-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophilic site, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the fluoro substituent.
3-(Bromomethyl)-2-methylpyridine: Similar structure but lacks the fluoro substituent and has a different substitution pattern.
6-Fluoro-2-methylpyridine: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-fluoro-2-methylpyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
3-(bromomethyl)-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 |
InChI Key |
XVDULSCMFBGSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


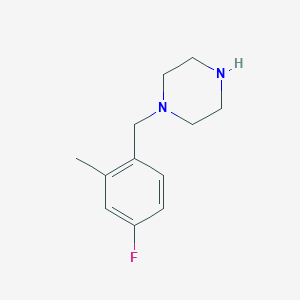
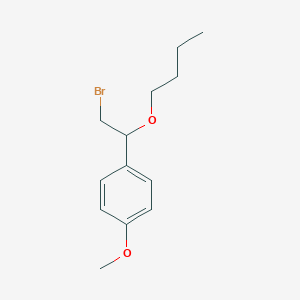
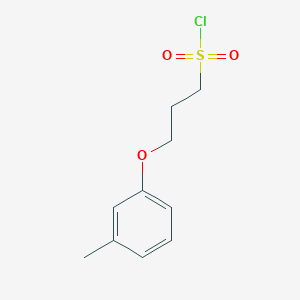


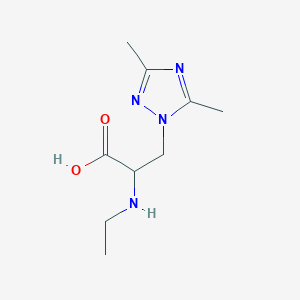

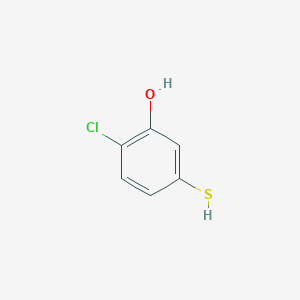

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
![3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
